molecular formula C13H13F3N2S B1530266 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole CAS No. 1304834-86-3

2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole

Cat. No. B1530266
CAS RN: 1304834-86-3
M. Wt: 286.32 g/mol
InChI Key: BEPLVSNKSCATQK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole (PFTB) is a novel compound that has recently been investigated for its potential applications in scientific research. PFTB is a heterocyclic compound, which is composed of both nitrogen and sulfur atoms. PFTB has been found to exhibit a wide range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Pyrrolidin-2-ones

Pyrrolidin-2-ones: are valuable compounds in medicinal chemistry due to their presence in various bioactive molecules. The compound can be utilized in the selective synthesis of pyrrolidin-2-ones through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Formation of 3-Iodopyrroles

The same process that leads to the formation of pyrrolidin-2-ones can also be steered to produce 3-iodopyrroles . These compounds have significance in the synthesis of natural products and pharmaceuticals. The selectivity between pyrrolidin-2-ones and 3-iodopyrroles can be tuned using specific oxidants and additives .

Development of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are heterocyclic compounds with a wide range of applications in drug discovery. The subject compound can be part of a practical two-step synthesis method for these heterocycles, which are important for their pharmacological properties .

properties

IUPAC Name

2-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c14-13(15,16)8-3-4-11-10(6-8)18-12(19-11)7-9-2-1-5-17-9/h3-4,6,9,17H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPLVSNKSCATQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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